molecular formula C18H13N3O3 B14518393 2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide CAS No. 62569-45-3

2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide

Cat. No.: B14518393
CAS No.: 62569-45-3
M. Wt: 319.3 g/mol
InChI Key: RDXMXIQQFYUQLP-UHFFFAOYSA-N
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Description

2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide is an organic compound with a complex structure that includes a cyano group, a nitrophenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation of the nitrophenyl group can produce nitro compounds.

Scientific Research Applications

2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the nitrophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-{4-[2-(4-diphenylamino)ethenyl]phenyl}prop-2-enamide: This compound has a similar structure but with a diphenylamino group instead of a nitrophenyl group.

    2-Cyano-3-{4-[2-(4-methoxyphenyl)ethenyl]phenyl}prop-2-enamide: This compound features a methoxy group, which can influence its electronic properties and reactivity.

Uniqueness

2-Cyano-3-{4-[2-(4-nitrophenyl)ethenyl]phenyl}prop-2-enamide is unique due to the presence of both a cyano and a nitrophenyl group, which confer distinct electronic properties and reactivity. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

62569-45-3

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

2-cyano-3-[4-[2-(4-nitrophenyl)ethenyl]phenyl]prop-2-enamide

InChI

InChI=1S/C18H13N3O3/c19-12-16(18(20)22)11-15-5-3-13(4-6-15)1-2-14-7-9-17(10-8-14)21(23)24/h1-11H,(H2,20,22)

InChI Key

RDXMXIQQFYUQLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])C=C(C#N)C(=O)N

Origin of Product

United States

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